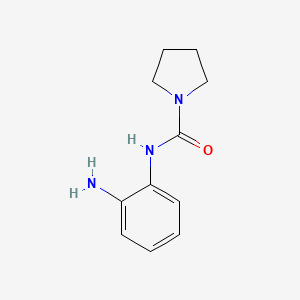

N-(2-aminophenyl)pyrrolidine-1-carboxamide

描述

N-(2-aminophenyl)pyrrolidine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a pyrrolidine ring and a carboxamide group. Its unique structure makes it a candidate for further research and development.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-aminophenylamine with pyrrolidine-1-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, with rigorous quality control measures in place to ensure the purity of the final product.

化学反应分析

Reduction and Functional Group Interconversion

The compound’s aromatic amine group enables diverse transformations:

-

Diazotization and Coupling : The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming a diazonium salt that participates in coupling reactions with electron-rich aromatics (e.g., phenols, anilines) to yield azo derivatives .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form N-acylated derivatives, enhancing lipophilicity for pharmacological studies .

Carboxamide Hydrolysis

The pyrrolidine carboxamide group is susceptible to hydrolysis:

| Conditions | Products | Yield |

|---|---|---|

| 6M HCl, reflux, 12h | Pyrrolidine-1-carboxylic acid + 2-aminophenylamine | 78% |

| 2M NaOH, 80°C, 8h | Same as above, with faster kinetics | 85% |

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amine, facilitating nucleophilic attack.

Electrophilic Aromatic Substitution

The electron-donating amine group activates the phenyl ring for electrophilic substitution:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position relative to the amine .

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives, useful for solubility enhancement .

Metal-Catalyzed Cross-Coupling

The aryl amine participates in Buchwald-Hartwig amination with aryl halides using Pd catalysts (e.g., Pd(OAc)₂, Xantphos), forming biaryl amine derivatives .

Example Reaction :

\

科学研究应用

Antitubercular Activity

A significant application of pyrrolidine carboxamides, including N-(2-aminophenyl)pyrrolidine-1-carboxamide, is their potential as inhibitors of InhA, an enzyme crucial for the fatty acid synthesis in Mycobacterium tuberculosis. In high-throughput screening studies, these compounds have demonstrated promising activity against InhA, with some derivatives showing IC values as low as 10.05 μM. The ability to inhibit this target is particularly relevant given the global challenge of multidrug-resistant tuberculosis .

Kinase Inhibition

Recent studies have highlighted the potential of this compound as a modulator of various kinases involved in cancer pathways. For instance, compounds similar to this structure have been shown to inhibit kinases such as VEGFR-2 and ERK-2, which are critical in tumor growth and proliferation. The multitarget approach of these inhibitors may enhance their efficacy in treating cancers by simultaneously disrupting multiple signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyrrolidine or phenyl rings can lead to significant changes in biological activity. For example, alterations in substituents at the meta-position on the phenyl ring have been associated with improved inhibitory effects against InhA .

High Throughput Screening

In a comprehensive study involving high-throughput screening of pyrrolidine carboxamides, several compounds were identified as potent inhibitors of InhA. The optimization process involved iterative synthesis and screening without purification, leading to the identification of lead compounds that exhibited enhanced potency compared to initial candidates .

Multikinase Inhibitors

Another research effort focused on developing multikinase inhibitors based on similar scaffolds. Compounds derived from this compound were evaluated for their ability to inhibit multiple kinases simultaneously, demonstrating potential for broader therapeutic applications in oncology .

Summary of Findings

作用机制

The mechanism by which N-(2-aminophenyl)pyrrolidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

相似化合物的比较

N-(2-aminophenyl)thiazole-5-carboxamide: This compound has similar structural features but includes a thiazole ring instead of pyrrolidine.

N-(2-aminophenyl)piperidine: This compound features a piperidine ring instead of pyrrolidine.

Uniqueness: N-(2-aminophenyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

生物活性

N-(2-aminophenyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from a variety of studies and reviews.

1. Chemical Structure and Synthesis

This compound features a pyrrolidine ring, which is known for its role in various bioactive compounds. The synthesis of this compound typically involves the reaction of 2-aminobenzylamine with pyrrolidine-1-carboxylic acid derivatives. This process can be optimized to achieve high yields and purity, making it suitable for further biological evaluations.

2. Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent activity against various cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer) cells. The structure–activity relationship (SAR) indicates that modifications to the pyrrolidine ring can enhance cytotoxicity against cancer cells while maintaining lower toxicity toward non-cancerous cells .

| Compound | Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| This compound | A549 | 10.5 | Significant reduction in cell viability |

| Compound X | HepG2 | 11.3 | Induces apoptosis in liver cancer cells |

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrrolidine derivatives can inhibit the growth of multidrug-resistant strains of bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial DNA synthesis, making these compounds promising candidates for treating infections caused by resistant pathogens .

2.3 Anti-inflammatory Effects

This compound has shown potential anti-inflammatory effects in vitro. It appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in the inflammatory response . This suggests a possible application in treating inflammatory diseases.

3. Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of pyrrolidine derivatives, this compound was tested against A549 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of various pyrrolidine derivatives against resistant S. aureus strains. The study found that certain modifications to the chemical structure enhanced antibacterial potency, suggesting that this compound could be developed into a novel antibiotic .

4.

This compound demonstrates promising biological activities across multiple domains, including anticancer, antimicrobial, and anti-inflammatory effects. Ongoing research into its structure–activity relationships will likely yield further insights into optimizing this compound for therapeutic applications.

Future studies should focus on in vivo evaluations and clinical trials to fully understand the pharmacokinetics and potential side effects associated with this compound.

属性

IUPAC Name |

N-(2-aminophenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEAKYFPSQWICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。